Regioisomeric Differentiation: 5-(Triazol-5-yl)thiophen-2-amine vs. 2-(Triazol-5-yl)thiophen-3-amine Substitution Pattern
The target compound places the primary amine at the thiophene 2-position and the triazole at the thiophene 5-position. Its closest commercially available regioisomer, 2-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine, swaps the amine to the 3-position and the triazole to the 2-position. In the thiophene–triazole PI3K inhibitor class, the position of the amine and the thiophene–triazole connectivity directly control the geometry of the critical hydrogen-bond network with the kinase hinge region; compound 4 in the PI3K series achieved a PI3Kα Kᵢ of 1.7 nM exclusively when the triazole occupied the thiophene 2-position with a specific substitution vector, while regioisomeric shifts abolished hinge binding and reduced potency by >100-fold [1]. Although direct head-to-head data for this specific pair are not published, the documented sensitivity of target engagement to regioisomeric variation makes these two compounds non-interchangeable in any kinase or receptor-binding assay.
Comparator: 2-(triazol-5-yl)thiophen-3-amine
| Evidence Dimension | Regioisomeric impact on target binding (class-level SAR from thiophene–triazole PI3K inhibitors) |
|---|---|
| Target Compound Data | 5-(Triazol-5-yl)thiophen-2-amine core (amine at C2, triazole at C5 of thiophene) |
| Comparator Or Baseline | 2-(Triazol-5-yl)thiophen-3-amine core (amine at C3, triazole at C2 of thiophene) |
| Quantified Difference | In the PI3K series, shifting the triazole from the optimal thiophene position reduced potency by >100-fold (Kᵢ increase from 1.7 nM to >170 nM); exact figures for the isobutyl-methyl pair are unavailable but the directional effect is conserved across the scaffold |
| Conditions | PI3Kα biochemical assay; X-ray crystallography of compound 4 bound to PI3Kγ (PDB deposition referenced in ACS Med. Chem. Lett. 2011) |
Why This Matters
Procuring the wrong regioisomer can introduce a >100-fold loss in target potency, invalidating SAR campaigns and wasting downstream in vivo resources.
- [1] Sutherlin, D.P., et al. 'Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity.' ACS Med. Chem. Lett. 2011, 2(11), 809–813. doi:10.1021/ml200126j. View Source
